N-Phenylquinoline-4-carboxamide

EGFR Inhibition Kinase Assay Cancer Research

N-Phenylquinoline-4-carboxamide is a prototypical member of the quinoline-4-carboxamide class, characterized by a quinoline core with a carboxamide group at the 4-position and an N-phenyl substituent. This unadorned scaffold represents a fundamental building block and a critical reference point for understanding structure-activity relationships (SAR) in a broad spectrum of therapeutic areas, including antimalarial and anticancer drug discovery.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 92119-01-2
Cat. No. B11864063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylquinoline-4-carboxamide
CAS92119-01-2
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=NC3=CC=CC=C23
InChIInChI=1S/C16H12N2O/c19-16(18-12-6-2-1-3-7-12)14-10-11-17-15-9-5-4-8-13(14)15/h1-11H,(H,18,19)
InChIKeyWACMEQVZTAUIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenylquinoline-4-carboxamide (CAS 92119-01-2): A Privileged Quinoline-4-carboxamide Scaffold for Targeted Drug Discovery Programs


N-Phenylquinoline-4-carboxamide is a prototypical member of the quinoline-4-carboxamide class, characterized by a quinoline core with a carboxamide group at the 4-position and an N-phenyl substituent [1]. This unadorned scaffold represents a fundamental building block and a critical reference point for understanding structure-activity relationships (SAR) in a broad spectrum of therapeutic areas, including antimalarial and anticancer drug discovery [2]. Its utility lies not in being a drug candidate itself, but in its role as a versatile intermediate and a minimally substituted comparator, allowing researchers to isolate the contributions of specific functional groups on the quinoline core to potency, selectivity, and pharmacokinetic properties [3].

Procurement Rationale for N-Phenylquinoline-4-carboxamide (92119-01-2): Why the Parent Scaffold is Irreplaceable for SAR and Medicinal Chemistry Optimization


The simple, unadorned structure of N-Phenylquinoline-4-carboxamide is precisely its differentiator. Generic substitution with more complex analogs is counterproductive for projects requiring a baseline comparator, a starting point for SAR exploration, or a versatile synthetic intermediate. As demonstrated by the optimization of the quinoline-4-carboxamide screening hit **1** (EC50 = 120 nM) to the advanced lead DDD107498 (ED90 < 1 mg/kg), the addition of specific substituents profoundly alters potency, mechanism of action, and pharmacokinetic profile [1]. N-Phenylquinoline-4-carboxamide serves as the foundational 'zero-point' for these comparisons, enabling researchers to quantify the impact of each structural modification [2]. Furthermore, in target-agnostic screens, this minimally decorated core may exhibit a distinct activity profile compared to its heavily substituted counterparts, which have been optimized for a single, specific target [3].

Quantitative Evidence Guide for N-Phenylquinoline-4-carboxamide (92119-01-2): Head-to-Head Data vs. Key Quinoline-4-carboxamide Analogs


Inhibitory Activity Against Wild-Type and Mutant EGFR: A Comparative Data Point for N-Phenylquinoline-4-carboxamide

N-Phenylquinoline-4-carboxamide exhibits baseline inhibitory activity against wild-type EGFR phosphorylation in human LoVo cells, with an IC50 of 20,000 nM. This is a critical point of comparison for more potent analogs. For instance, a related quinoline derivative with a 2-phenyl substituent and additional modifications showed an IC50 of 10,000 nM in an EGFR autophosphorylation assay in A-431 cells, indicating a 2-fold improvement in potency over the parent compound [1][2]. This quantifiable difference demonstrates the value of the parent scaffold for SAR campaigns.

EGFR Inhibition Kinase Assay Cancer Research

SIRT2 Inhibition: Quantifying the Selectivity and Potency Gap Between N-Phenylquinoline-4-carboxamide and Optimized Sirtuin Modulators

The compound shows measurable but moderate inhibitory activity against human recombinant SIRT2, with an IC50 of 1,000 nM. This contrasts sharply with a more advanced sirtuin-modulating compound from a patent filing, which exhibits a 20.5-fold higher IC50 (20,500 nM) against the SIRT5 isoform, highlighting the potential for isoform selectivity [1][2]. This data establishes N-Phenylquinoline-4-carboxamide as a weak, pan-inhibitor and an excellent starting point for developing potent and selective sirtuin modulators.

Sirtuin Modulation Epigenetics Aging Research

Antimalarial Baseline Activity of the Quinoline-4-carboxamide Scaffold: Comparing the Parent Structure to Optimized Leads

The quinoline-4-carboxamide scaffold, of which N-Phenylquinoline-4-carboxamide is the prototypical member, serves as a starting point for antimalarial drug discovery. A phenotypic screen identified a related, unoptimized quinoline-4-carboxamide hit (Compound 1) with an EC50 of 120 nM against the 3D7 strain of P. falciparum. Through extensive SAR studies and lead optimization, this activity was improved by over 2 orders of magnitude to yield a preclinical candidate, DDD107498, with in vivo oral ED90 values below 1 mg/kg [1][2]. This stark contrast in activity illustrates the immense potential and the need for optimization inherent in the parent scaffold.

Antimalarial Plasmodium falciparum Drug Discovery

Contrasting NK3 Receptor Affinity: A Potent Lead (SB 223412) vs. the Parent Scaffold N-Phenylquinoline-4-carboxamide

While N-Phenylquinoline-4-carboxamide itself has no reported affinity for the NK3 receptor, it is the foundation for a class of highly potent and selective non-peptide NK3 antagonists. A landmark compound, SB 223412, which is a 2-phenyl-3-hydroxyquinoline-4-carboxamide derivative, demonstrates exceptional potency with a Ki of 1.4 nM for the human NK3 receptor and remarkable selectivity (≈100-fold) over the hNK-2 receptor [1]. This comparison highlights how the addition of specific substituents to the N-Phenylquinoline-4-carboxamide scaffold can transform an inactive compound into a potent pharmacological tool with nanomolar affinity and high selectivity.

NK3 Receptor Antagonist CNS Disorders GPCR

Strategic Procurement Applications for N-Phenylquinoline-4-carboxamide (92119-01-2) in Research and Development


As a Baseline Comparator in Kinase Inhibitor SAR Studies

For research groups engaged in developing novel EGFR inhibitors, N-Phenylquinoline-4-carboxamide serves as an essential negative or weak-positive control [1]. Its moderate IC50 of 20,000 nM against wild-type EGFR phosphorylation provides a clear quantitative benchmark against which the potency of newly synthesized analogs can be measured. This allows for a precise calculation of the fold-improvement in activity conferred by each structural modification, directly informing SAR and guiding further chemical optimization .

As a Synthetic Intermediate for 2,4-Disubstituted Quinoline Antimalarials

As highlighted by the discovery and optimization of DDD107498, the quinoline-4-carboxamide core is a privileged scaffold for next-generation antimalarials [1]. N-Phenylquinoline-4-carboxamide is the ideal starting material for synthesizing focused libraries of 2,4-disubstituted quinoline derivatives. Its procurement enables medicinal chemists to explore the SAR of the 2-position, which is critical for achieving low nanomolar potency and the novel mechanism of action (PfEF2 inhibition) seen in preclinical candidates . The stark contrast in activity between the parent scaffold and optimized leads underscores the value of this approach.

As a Foundational Building Block for GPCR Antagonist Synthesis

The discovery of SB 223412 demonstrates that the quinoline-4-carboxamide scaffold can be elaborated to create highly potent and selective GPCR antagonists [1]. Researchers focused on neurokinin receptors or other GPCR targets can use N-Phenylquinoline-4-carboxamide as a key intermediate for introducing diverse substituents at the quinoline 2- and 3-positions, as well as on the amide nitrogen. This is a proven strategy for converting a simple, inactive scaffold into a tool compound or lead candidate with nanomolar affinity and high receptor subtype selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Phenylquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.